molecular formula C14H10F3N3 B5606993 5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5606993
M. Wt: 277.24 g/mol
InChI Key: MSZMOELUYHCFJA-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 2-, 5-, and 7-positions. The 2-methyl and 5-phenyl groups contribute to steric and electronic modulation, while the 7-trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this scaffold attractive for pharmaceutical applications .

Synthesis: The compound can be synthesized via cyclization reactions starting from 3-amino-1H-pyrazole derivatives and trifluoromethyl-containing reagents. For example, Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) are widely used to introduce aryl and heteroaryl groups at the 5-position, achieving yields of 50–98% .

Applications: Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors (e.g., Pim-1, PI3Kδ) and antimicrobial agents due to their structural versatility . The CF₃ group at C7 is particularly significant for enhancing binding affinity and selectivity .

Properties

IUPAC Name

5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c1-9-7-12(14(15,16)17)20-13(18-9)8-11(19-20)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZMOELUYHCFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds via an addition-elimination mechanism (aza-Michael type), where the NH2 group of the aminopyrazole reacts with the carbonyl group of the aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, compounds within this class have been shown to inhibit specific kinases involved in tumor growth and proliferation. The trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as anticancer agents .
  • Anti-inflammatory Effects
    • Research has demonstrated that certain derivatives of pyrazolo[1,5-a]pyrimidine can modulate inflammatory pathways. By inhibiting cyclooxygenase enzymes or other inflammatory mediators, these compounds may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Antiviral Properties
    • Some studies have explored the antiviral potential of pyrazolo[1,5-a]pyrimidines against viruses such as HIV and herpes simplex virus. The mechanism often involves interference with viral replication processes, making these compounds valuable in developing antiviral therapies .

Case Studies

StudyObjectiveFindings
Evaluate anticancer efficacyShowed inhibition of cancer cell proliferation in vitro with low IC50 values.
Investigate anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in animal models.
Assess antiviral activityIdentified effective inhibition of viral replication in cell culture assays.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth .

Comparison with Similar Compounds

Substituent Effects at the 7-Position

The 7-CF₃ group in the target compound distinguishes it from analogues with other substituents:

  • 7-Hydroxy vs. 7-CF₃ : Replacing CF₃ with a hydroxyl group (e.g., 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine) reduces antibacterial activity by 5–6-fold (MICs increase from 0.187–0.50 µg/mL to 1–2 µg/mL). The electron-withdrawing CF₃ group enhances electrophilicity, improving target interactions .
  • 7-Chloro : 7-Chloro derivatives (e.g., 7-chloro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine) exhibit moderate bioactivity but lower metabolic stability compared to CF₃-substituted compounds .

Substituent Effects at the 5-Position

  • Phenyl vs.
  • 4-Tolyl vs.

Substituent Effects at the 2-Position

  • Methyl vs. Carboxylate : Derivatives like methyl 5-(4-methylphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylate introduce polar functional groups, improving aqueous solubility but reducing membrane permeability .

Key Findings :

  • Antibacterial Activity : The 7-CF₃ group synergizes with 5-aryl substituents to enhance antibacterial potency. For example, the target compound’s 5-phenyl group provides π-π stacking with bacterial enzyme active sites .
  • Kinase Inhibition: 3-Aryl substitutions (e.g., 3-naphthalen-2-yl) in 5-amino-7-CF₃ derivatives improve Pim-1 binding via hydrophobic interactions .
  • Antimycobacterial Activity: Electron-withdrawing groups (e.g., 4-NO₂) at C5 enhance activity against M.

Physicochemical and Optical Properties

  • Solubility : The 7-CF₃ group increases logP (lipophilicity) by ~1.5 units compared to 7-H or 7-OH analogues, favoring CNS penetration .
  • Optical Properties : Trifluoromethylated pyrazolo[1,5-a]pyrimidines exhibit strong fluorescence in the solid state (λem = 450–500 nm), useful for bioimaging .

Biological Activity

5-Methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms, and potential applications based on various studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that enhances its biological interactions. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The primary mechanism of action of this compound involves its role as a selective antagonist of estrogen receptor beta (ERβ). This interaction has been shown to inhibit cell proliferation in ovarian cancer cell lines, suggesting its potential as an anticancer agent. The compound may inhibit specific enzymes by binding to their active sites, leading to the suppression of tumor growth.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits growth in ovarian cancer cells; potential for broader anticancer applications.
Enzyme Inhibition Acts as an enzyme inhibitor in various biological pathways.
Antimicrobial Exhibits activity against certain bacteria and fungi.
Anti-inflammatory Shows potential in reducing inflammation through enzyme inhibition.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound significantly enhances cell growth inhibition in ovarian cancer cell lines when compared to controls. The compound exhibited IC50 values indicative of potent anticancer properties.
  • Enzyme Inhibition : Research indicated that this compound effectively inhibits specific kinases associated with cancer progression. For example, it has been shown to inhibit the EGFR L858R/T790M mutant kinase with IC50 values comparable to existing therapeutic agents .
  • Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating notable efficacy against both Gram-positive and Gram-negative bacteria, which suggests potential applications in treating infections caused by resistant strains .
  • Anti-inflammatory Effects : In vivo studies revealed that the compound exhibits significant anti-inflammatory properties, outperforming traditional anti-inflammatory drugs like indomethacin in certain models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other pyrazolo derivatives:

Compound Key Features Biological Activity
Pyrazolo[3,4-d]pyrimidineDifferent substitution patternsAnticancer and antimicrobial activities
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineEnhanced enzyme inhibition potentialSelective cytotoxicity against cancer cells

Q & A

Q. What are the common synthetic routes for 5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via condensation reactions. For example, 5-amino-3-arylpyrazoles can react with ethyl 2,4-dioxopentanoate under reflux in ethanol, yielding isomers that require chromatographic separation (petroleum ether/ethyl acetate mixtures) and recrystallization (e.g., cyclohexane) for purification . Alternative routes involve halogenation (e.g., using PCl₃ in dioxane) to introduce substituents like chlorine at position 7, followed by neutralization and extraction steps . Optimized protocols often use PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent in 1,4-dioxane under inert atmospheres to achieve yields >90% .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR/IR/MS : Consistent ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) and molecular ion peaks (e.g., m/z 278.24 for C₁₃H₉F₃N₄) verify purity and substituent positions .
  • X-ray crystallography : Single-crystal studies reveal planar fused pyrazole-pyrimidine rings (dihedral angles <1.5°) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) that stabilize the lattice .

Advanced Research Questions

Q. What biological activities have been reported for derivatives of this compound?

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivity:

  • Enzyme inhibition : Trifluoromethyl-substituted analogs act as COX-2 inhibitors (IC₅₀ < 1 µM) and HMG-CoA reductase antagonists, with the trifluoromethyl group enhancing binding affinity to hydrophobic enzyme pockets .
  • Anticancer potential : N-Alkylated derivatives (e.g., dimethylaminoethyl substituents) show cytotoxicity against cancer cell lines (e.g., IC₅₀ ~10 µM in breast cancer models) via kinase inhibition and apoptosis induction .
  • Receptor modulation : Derivatives function as CRF1 antagonists (Kᵢ ~50 nM) and benzodiazepine receptor ligands, attributed to electron-withdrawing groups improving membrane permeability .

Q. How can reaction conditions be optimized for higher yields in its synthesis?

Key optimization strategies include:

  • Catalyst/solvent selection : PyBroP in 1,4-dioxane enhances coupling efficiency for 5-arylated derivatives, achieving 93% yield under inert atmospheres .
  • Temperature control : Reflux in ethanol (70–80°C) minimizes side products during cyclization, while lower temperatures (20°C) prevent decomposition in halogenation steps .
  • Purification : Silica gel chromatography (8:2 petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂ mixtures) remove isomers and unreacted starting materials .

Q. What crystallographic data are available, and how do they inform molecular interactions?

Single-crystal X-ray data (e.g., monoclinic P2₁/c space group, a=9.08 Å, b=9.06 Å, c=27.26 Å, β=99.46°) reveal:

  • Planarity : Fused pyrazole-pyrimidine rings exhibit minimal deviation (≤0.004 Å), promoting π-π interactions critical for solid-state stability .
  • Substituent effects : The trifluoromethyl group adopts a perpendicular orientation, reducing steric clashes and enabling hydrophobic interactions in protein binding .

Q. How to resolve discrepancies in spectroscopic data between different synthetic batches?

Contradictions in NMR or MS data often arise from:

  • Isomeric impurities : Use HPLC (C18 column, acetonitrile/water gradient) to separate isomers (e.g., 5- vs. 7-substituted derivatives) .
  • Solvent artifacts : Ensure complete solvent removal (vacuum drying) to avoid residual peaks (e.g., dioxane at δ 3.7 ppm in ¹H NMR) .
  • Crystallographic validation : Cross-check NMR assignments with X-ray-derived torsion angles (e.g., C8–N1–N2–C18 = -178.4°) to confirm substituent positions .

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